molecular formula C16H14ClNO2 B4240462 N-[4-(allyloxy)phenyl]-3-chlorobenzamide

N-[4-(allyloxy)phenyl]-3-chlorobenzamide

Cat. No.: B4240462
M. Wt: 287.74 g/mol
InChI Key: KOBBSQRSMXSKMD-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-3-chlorobenzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 4-(allyloxy)phenylamine moiety. The allyloxy group (CH₂CHCH₂O-) introduces steric bulk and moderate lipophilicity, while the chlorine atom at the benzamide’s meta-position contributes to electronic effects. This compound is hypothesized to interact with biological targets such as kinases or protein-protein interaction domains due to structural similarities with known inhibitors (e.g., benzimidazole-containing analogues in ) .

Properties

IUPAC Name

3-chloro-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBBSQRSMXSKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • N-[2-(allyloxy)phenyl]-3-chlorobenzamide (CAS 899509-25-2, ): This positional isomer substitutes the allyloxy group at the phenyl ring’s 2-position instead of 4-position.
  • 3-Chloro-N-phenylbenzamide (): Lacking the allyloxy group, this simpler derivative exhibits lower molecular weight (231.67 g/mol vs. ~287.74 g/mol for the target compound) and reduced lipophilicity. Crystallographic data (monoclinic, P21/c) indicate a planar amide linkage, which may limit interactions with hydrophobic protein pockets .

Functional Group Variations

  • This modification likely enhances kinase inhibition activity, as benzimidazoles are known ATP-competitive binders .
  • Dual chloro substituents may enhance halogen bonding with target proteins .
  • 3-(Acetylamino)-N-[4-(acetylamino)-3-chlorophenyl]benzamide (): Acetylamino groups introduce hydrogen-bond donors/acceptors, improving solubility in aqueous media. However, the absence of allyloxy reduces membrane permeability compared to the target compound .

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
N-[4-(allyloxy)phenyl]-3-chlorobenzamide 287.74 4-allyloxy, 3-Cl Not reported Target Compound
N-[2-(allyloxy)phenyl]-3-chlorobenzamide 287.74 2-allyloxy, 3-Cl Not reported
3-Chloro-N-phenylbenzamide 231.67 None (simple phenyl) Not reported
4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide 404.19 3-NO₂, 4-Cl, 3-Cl Not reported

Research Findings and Trends

  • Substituent Position Matters : The 4-allyloxy substitution in the target compound optimizes steric and electronic effects for protein binding, outperforming 2-substituted isomers in preliminary docking studies .
  • Halogen vs. Nitro Groups : Chloro substituents improve target affinity through halogen bonding, while nitro groups enhance metabolic stability but may limit cell penetration .
  • Synthetic Accessibility : Amide coupling remains the most scalable method for benzamide derivatives, though imidazoline-containing analogues () require multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(allyloxy)phenyl]-3-chlorobenzamide
Reactant of Route 2
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N-[4-(allyloxy)phenyl]-3-chlorobenzamide

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